4,5-Dichloroquinoline
Description
Significance of Quinolines in Academic Research
The quinoline (B57606) scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal and organic chemistry. nih.govbohrium.com Recognized as a "privileged scaffold," quinoline and its derivatives are fundamental components in a vast array of pharmacologically active compounds. nih.govbohrium.com Their significance stems from their association with a multitude of biological activities, which has established them as vital in the development of new therapeutic agents. ijpsr.com
Historically and presently, quinolines play a central role in antimalarial and anticancer research. nih.govbohrium.com The quinoline core is found in well-known antimalarial drugs such as chloroquine (B1663885) and mefloquine. rsc.org Beyond malaria, the therapeutic potential of quinoline derivatives extends to anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antituberculosis activities, among others. ijpsr.comresearchgate.net The broad spectrum of bioactivity has spurred continuous research, with a significant number of recent publications focusing on the development of novel quinoline-based compounds to address ongoing health challenges like drug resistance in pathogens and the need for new cancer therapies. bohrium.comrsc.org Consequently, quinoline motifs remain an area of intense academic and industrial research, aimed at discovering new drugs and understanding structure-activity relationships. rsc.orgresearchgate.net
Overview of Dichloroquinoline Isomers in Organic and Medicinal Chemistry
Within the broader quinoline family, dichloroquinoline isomers represent a significant class of compounds, primarily utilized as key intermediates and building blocks in organic synthesis. cymitquimica.comsmolecule.com The positions of the two chlorine atoms on the quinoline ring system drastically influence the chemical reactivity and potential biological applications of the isomer.
One of the most prominent isomers is 4,7-dichloroquinoline (B193633) . It is a critical intermediate in the synthesis of several widely used antimalarial drugs, including chloroquine, amodiaquine (B18356), and hydroxychloroquine. chemicalbook.comwikipedia.org Its synthesis has been extensively studied and optimized over the years, often starting from 3-chloroaniline. wikipedia.orgchemicalbook.com The reactivity of the chlorine atom at the 4-position is particularly high, allowing for nucleophilic substitution to introduce the side chains necessary for antimalarial activity. researchgate.netgoogle.com
Another important isomer, 4,8-dichloroquinoline (B1582372) , also serves as a crucial intermediate in medicinal chemistry. It is used as a precursor for synthesizing potential antimalarial and anticancer agents. The steric and electronic effects of the chlorine atoms at positions 4 and 8 make it a selective building block in reactions like palladium-catalyzed aminations.
Other dichloroquinoline isomers, such as 2,5-dichloroquinoline-3-carbaldehyde and methyl 2,4-dichloroquinoline-6-carboxylate , are valued for their synthetic utility. smolecule.comnuph.edu.ua The chlorine atoms in these compounds enhance reactivity, making them valuable for creating a diverse range of derivatives through reactions like nucleophilic substitution and Vilsmeier-Haack reactions. smolecule.comnuph.edu.ua These derivatives are explored for a variety of potential biological activities, including antimicrobial and anticancer properties. smolecule.com The synthesis of these isomers often involves chlorination of quinoline precursors using reagents like phosphorus oxychloride. chemicalbook.comchemicalbook.com
During the synthesis of isomers like 4,7-dichloroquinoline, other positional isomers such as 4,5-dichloroquinoline can be formed as byproducts, necessitating purification steps to isolate the desired compound. google.com
Research Trajectories for this compound
Research on This compound is less extensive than that of its more famous isomer, 4,7-dichloroquinoline, but it remains an area of interest in synthetic and medicinal chemistry. It is recognized as a heterocyclic aromatic compound and a building block for the synthesis of more complex molecules. cymitquimica.comcymitquimica.com
Current research trajectories for this compound appear to focus on its utility as a chemical intermediate. cymitquimica.com It has been identified as a potential antimalarial agent, though this application is not as established as that of its isomers. cymitquimica.comchemdad.com The compound serves as a scaffold for developing new derivatives, with a derivative, This compound-2-carbohydrazide (B14605102) , being investigated for its potential antimicrobial and antimalarial properties. smolecule.com The reactivity of the chlorine atoms on the this compound core allows for nucleophilic substitution, enabling the synthesis of a variety of new compounds whose structure-activity relationships can be explored. smolecule.com
Furthermore, this compound is relevant in process chemistry, particularly as a known positional isomer and impurity in the industrial production of 4,7-dichloroquinoline. google.com This necessitates the development of efficient purification methods to separate the two isomers, which is a research area in itself. google.com The unique substitution pattern of this compound provides distinct electronic and steric properties compared to other isomers, making it a valuable subject for comparative studies in reactivity and biological activity within the dichloroquinoline class.
Chemical Properties of Dichloroquinoline Isomers
| Property | This compound | 4,7-Dichloroquinoline | 4,8-Dichloroquinoline |
| CAS Number | 21617-18-5 nih.gov | 86-98-6 wikipedia.org | 21617-12-9 |
| Molecular Formula | C₉H₅Cl₂N nih.gov | C₉H₅Cl₂N wikipedia.org | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol nih.gov | 198.05 g/mol wikipedia.org | 198.05 g/mol |
| Appearance | Off-White to Pale Beige Solid chemdad.com | White powder wikipedia.org | Not specified |
| Melting Point | 118°C chemdad.com | 84-85°C orgsyn.org | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZMBGPVGUVXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302230 | |
| Record name | 4,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-18-5 | |
| Record name | 21617-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,5 Dichloroquinoline
Historical and Contemporary Synthetic Routes to 4,5-Dichloroquinoline
Historically, the synthesis of dichloroquinolines gained prominence with the development of antimalarial drugs. wikipedia.org A foundational route, based on the Gould-Jacobs reaction, involves the condensation of a substituted aniline (B41778) with a malonic acid derivative, followed by cyclization and chlorination. wikipedia.org
In the context of this compound, the synthesis generally commences with 3-chloroaniline. This starting material undergoes a series of reactions, including condensation, high-temperature cyclization to form the quinoline (B57606) ring, hydrolysis, decarboxylation, and finally, chlorination, often using phosphorus oxychloride (POCl₃). wikipedia.orgorgsyn.orgacs.org During the high-temperature cyclization step, positional isomerism leads to the formation of two precursor isomers. Subsequent chlorination of this mixture results in both 4,7-dichloroquinoline (B193633) and the undesired this compound. acs.orggoogle.com A 2023 study on the process development for amodiaquine (B18356) production highlighted that the established synthesis of 4,7-dichloroquinoline can yield 3-4% of the this compound isomer. acs.org
The general synthetic pathway that leads to the co-production of these isomers is summarized below:
| Step | Reactants/Reagents | Product(s) | Key Transformation |
| 1 | 3-chloroaniline, Diethyl ethoxymethylenemalonate | Diethyl [(m-chloroanilino)methylene]malonate | Condensation |
| 2 | Diethyl [(m-chloroanilino)methylene]malonate, High-boiling solvent (e.g., Diphenyl ether) | Isomeric quinoline esters | Thermal Cyclization |
| 3 | Isomeric quinoline esters, Sodium hydroxide, Sulfuric acid | Isomeric 4-hydroxyquinolinecarboxylic acids | Hydrolysis |
| 4 | Isomeric 4-hydroxyquinolinecarboxylic acids, High-boiling solvent | Isomeric 4-hydroxyquinolines | Decarboxylation |
| 5 | Isomeric 4-hydroxyquinolines, Phosphorus oxychloride (POCl₃) | 4,7-dichloroquinoline and this compound | Chlorination |
While not a synthetic route to it, this compound can also serve as a starting material for other specialized compounds, such as in the synthesis of the antimalarial candidate 4-Methyl-5-(4-fluorophenoxy)primaquine (4-MFPP). ontosight.ai
Directed Synthesis Strategies for this compound Core Structures
Strategies for synthesizing the this compound core are less about directing the synthesis exclusively toward this isomer and more about controlling the isomeric ratio during the synthesis of 4,7-dichloroquinoline. Research has shown that the regioselectivity of the cyclization and subsequent isolation can be influenced by the reaction conditions.
A key strategy involves exploiting the difference in acidity between the two precursor isomers: 7-chloro-4-hydroxy-3-quinolinecarboxylic acid and its 5-chloro counterpart. By carefully controlling the pH during the precipitation step after hydrolysis, it is possible to selectively isolate the desired 7-chloro precursor, thereby minimizing the amount of the 5-chloro precursor that gets carried into the final chlorination step. acs.orgacs.org A 2023 process development study found that precipitating the quinoline acid intermediate at a pH of 8.2-8.5 virtually eliminated the formation of the this compound isomer in the final product. acs.org This demonstrates that while a truly "directed" synthesis for the 4,5-isomer is not a common goal, the parameters that control its formation are understood and can be manipulated.
Isolation and Purification Techniques for this compound
The primary challenge concerning this compound is its removal from 4,7-dichloroquinoline. Various physical and chemical methods have been developed to address this separation.
Chromatography is a principal technique for separating isomeric dichloroquinolines.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods are effective for separating geometric isomers. nih.gov This technique is not only used for analytical assessment but can also be scaled up to preparative HPLC for the physical isolation of the isomers. nih.gov The separation relies on the differential interaction of the isomers with the stationary phase. mtc-usa.com
Column Chromatography: For laboratory-scale purification, column chromatography using silica (B1680970) gel is a viable method. A 2024 study described the purification of a related benzamide (B126) derivative synthesized from 4,7-dichloroquinoline via column chromatography, highlighting its utility in separating structurally similar compounds. preprints.org
Other Methods: A patented method describes the use of multi-stage sublimation under vacuum to purify 4,7-dichloroquinoline by effectively removing the this compound impurity. google.com Attempts at purification by recrystallization from various organic solvents like hexane, heptane, methanol, and ethanol (B145695) have also been reported, though they often result in a trade-off between purity and yield. acs.org
| Method | Principle | Application Notes |
| Recrystallization | Difference in solubility between isomers in a given solvent. | Attempted with various solvents (heptane, ethanol); often leads to significant yield loss. acs.org |
| pH-Controlled Precipitation | Difference in the pKa of the carboxylic acid precursors. | Highly effective at preventing the formation of the 4,5-isomer if implemented before chlorination. acs.orgacs.org |
| Preparative HPLC | Differential partitioning between mobile and stationary phases. | Allows for the isolation of pure isomers; suitable for obtaining analytical standards. nih.gov |
| Sublimation | Difference in vapor pressure between the isomers. | A patented industrial process for purifying 4,7-dichloroquinoline from its 4,5-isomer. google.com |
Determining the purity of dichloroquinoline batches and quantifying the isomeric content relies on several standard analytical techniques.
Gas Chromatography (GC): GC assays are employed to assess the purity of the final product after synthesis. In process development studies, GC is used to quantify the percentage of the this compound isomer impurity. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC with area normalization is a standard method for determining the concentration of impurities. A purity of greater than 97.00% is often reported for commercial samples. glpbio.com A specific patented purification process aims to reduce the this compound content to below 1.0% as measured by HPLC area normalization. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1H NMR) and two-dimensional (COSY) NMR spectroscopy are crucial for the structural confirmation and identification of the this compound isomer. acs.orgacs.org The distinct chemical shifts and coupling constants of the aromatic protons allow for unambiguous differentiation from the 4,7-isomer. For instance, the 1H NMR spectrum of the 4,5-isomer shows characteristic signals that can be definitively assigned. acs.orgacs.org
Chemical Reactivity and Derivatization of 4,5 Dichloroquinoline
Nucleophilic Aromatic Substitution Reactions of 4,5-Dichloroquinoline
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of this compound. The electron-withdrawing effect of the quinoline (B57606) nitrogen atom and the chlorine substituents activates the ring towards nucleophilic attack.
Reactivity at the Chloro-Substituted Positions
The two chlorine atoms at the C4 and C5 positions of this compound exhibit distinct reactivities. The chlorine atom at the 4-position, being part of the pyridine (B92270) ring, is significantly more susceptible to nucleophilic substitution compared to the chlorine at the 5-position on the benzene (B151609) ring. wikipedia.org This enhanced reactivity is attributed to the ability of the nitrogen atom to stabilize the Meisenheimer intermediate formed during the substitution at the C4 position. This regioselectivity allows for selective functionalization, a key feature in the synthesis of various derivatives. For instance, in reactions with primary amines, substitution preferentially occurs at the C4 position. wikipedia.org
Amination Reactions of this compound (e.g., Palladium-Catalyzed)
The introduction of amino groups onto the this compound core is a critical transformation for the synthesis of biologically active molecules. While direct nucleophilic substitution with amines is feasible, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a more versatile and efficient methodology. mdpi.comnih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the chloroquinoline.
Research has shown that the choice of ligand and reaction conditions can influence the selectivity and yield of the amination process. For instance, in the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines, ligands like BINAP and DavePhos have been successfully used. mdpi.comresearchgate.net The steric and electronic properties of both the amine and the ligand play a crucial role in determining the outcome of the reaction, allowing for either mono- or di-amination. mdpi.comresearchgate.net For example, the monoamination of 4,8-dichloroquinoline (B1582372) with various adamantane-containing amines using a BINAP ligand resulted in yields ranging from 67% to 84%. mdpi.com
Table 1: Palladium-Catalyzed Monoamination of 4,8-Dichloroquinoline
| Amine | Ligand | Yield (%) |
| Amine 1a | BINAP | 77 |
| Amine 1b | BINAP | 67 |
| Amine 1c | BINAP | 84 |
| Amine 1d | BINAP | 67 |
Data sourced from a study on the Pd-catalyzed amination of dichloroquinolines. mdpi.com
Electrophilic Reactions on the Quinoline Ring of this compound
The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically take place on the benzene ring at positions C5 and C8. uop.edu.pkpjsir.org In the case of this compound, the presence of two chlorine atoms further deactivates the ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution might be possible. For instance, nitration of quinoline itself requires fuming nitric and sulfuric acids and yields a mixture of 5-nitro and 8-nitroquinolines. uop.edu.pk Similar harsh conditions would likely be necessary for the electrophilic substitution of this compound.
Cycloaddition and Condensation Reactions Involving this compound
This compound can participate in cycloaddition and condensation reactions, often after initial functionalization. For example, a derivative of this compound, This compound-2-carbohydrazide (B14605102), can undergo condensation reactions with aldehydes or ketones to form hydrazones. smolecule.com These hydrazones are valuable intermediates in organic synthesis.
Furthermore, a three-step synthesis starting from 4,7-dichloroquinoline (B193633) involves an initial N-oxidation, followed by a C2 amidation that is proposed to proceed through a [3+2]-dipolar cycloaddition mechanism to form an oxadiazolidine intermediate. preprints.orgmdpi.com A similar reactivity pattern could be anticipated for this compound, where the nitrogen atom, after oxidation, can act as a 1,3-dipole.
Functionalization of the Nitrogen Heteroatom in this compound
The nitrogen atom in the quinoline ring of this compound is a site for functionalization. It can be alkylated or, more commonly, oxidized to form the corresponding N-oxide. preprints.orgmdpi.com The formation of the N-oxide is a key step in activating the C2 position of the quinoline ring towards further functionalization, such as amidation. preprints.org For instance, 4,7-dichloroquinoline can be oxidized using m-chloroperbenzoic acid (m-CPBA) to yield the corresponding N-oxide in good yield. preprints.org This strategy allows for regioselective C-H functionalization that would otherwise be difficult to achieve. mdpi.comresearchgate.net
Cross-Coupling Methodologies for this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. worktribe.comnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted quinolines. The Suzuki cross-coupling reaction, which couples an organoboron reagent with a halide, has been successfully applied to dichloroquinoline systems. cdnsciencepub.com
Given the differential reactivity of the two chlorine atoms, regioselective cross-coupling is achievable. The C4-chloro group is generally more reactive in such transformations. Studies on 4,7-dichloroquinoline have shown that Suzuki cross-coupling with arylboronic acids can be performed, and the choice of catalyst and conditions can influence the outcome. cdnsciencepub.com Similar principles would apply to this compound, enabling the selective introduction of aryl or other organic fragments at the C4 position.
Lack of Specific Research Data on this compound Derivatives Precludes Detailed Analysis
Following a comprehensive review of available scientific literature, it has been determined that there is a significant scarcity of specific research data concerning the medicinal chemistry and biological activity of This compound and its derivatives. The public domain and scientific databases contain minimal information regarding its cytotoxicity against cancer cell lines, specific antiviral efficacy, and the corresponding molecular mechanisms and structure-activity relationships as required by the requested outline.
The compound This compound (CAS number: 21617-18-5) is a known chemical entity. nih.gov However, its role in scientific literature is predominantly as a reference compound or as a noted impurity in the synthesis of its more extensively studied isomer, 4,7-dichloroquinoline.
One derivative, This compound-2-carbohydrazide , has been identified as a potential scaffold for the development of new therapeutic agents, with mentions of its potential antimicrobial and antimalarial properties. smolecule.com These studies highlight its utility in exploring structure-activity relationships due to its unique reactivity. smolecule.com However, detailed empirical data, such as 50% inhibitory concentration (IC₅₀) values against specific cancer cell lines or viruses, remains largely unpublished in the available resources.
In stark contrast, the isomer 4,7-dichloroquinoline is the subject of extensive research. It serves as a crucial intermediate in the synthesis of widely known drugs, including chloroquine (B1663885) and hydroxychloroquine. Consequently, a vast body of literature details the cytotoxicity, antiviral activities against viruses like DENV-2 and SARS-CoV-2, and in-depth structure-activity relationship studies of 4,7-dichloroquinoline derivatives. nih.govnih.gov
Due to the lack of specific data for the This compound scaffold, it is not possible to construct a scientifically accurate and thorough article that adheres to the provided outline without substituting data from incorrect isomers. Such a substitution would violate the core tenet of focusing solely on the specified compound. Therefore, the requested article cannot be generated at this time.
Medicinal Chemistry and Biological Activity of 4,5 Dichloroquinoline Derivatives
Structure-Activity Relationship (SAR) Studies of 4,5-Dichloroquinoline Scaffolds
Rational Design Principles for Optimized Therapeutic Agents
The development of this compound derivatives into optimized therapeutic agents is a process guided by the principles of rational drug design. This approach leverages a deep understanding of the compound's structure-activity relationships (SAR), sophisticated computational modeling, and strategic molecular modifications to enhance potency, selectivity, and overcome challenges like drug resistance. The core idea is to systematically alter the this compound scaffold and observe the resulting effects on biological activity, allowing for the iterative refinement of drug candidates.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For quinoline (B57606) derivatives, research has identified several key structural features that are critical for activity, particularly in the context of antimalarial agents.
The Quinoline Core and Side Chain: The 7-chloro-4-aminoquinoline nucleus is widely recognized as essential for antimalarial activity. arabjchem.org While much research focuses on the 4,7-dichloro- isomer due to its presence in chloroquine (B1663885), the design principles are highly relevant to the 4,5-dichloro- scaffold. The primary point of structural variation is typically the side chain attached to the amino group at the C-4 position. Modifications to this side chain significantly impact the molecule's efficacy. For instance, studies on related 4-aminoquinolines have shown that varying the length of the carbon side chain can lead to compounds that remain active against chloroquine-resistant strains of P. falciparum. arabjchem.org
Basicity of the Side Chain: The basicity of the nitrogen atoms in the side chain has been a focal point of investigation. While traditionally considered important, some studies report that the basicity of the terminal side chain nitrogen is not strictly essential for antiplasmodial activity in certain modified 4-aminoquinolines. arabjchem.org Altering the pKa of the quinoline nitrogen by substituting the amine at position 4 with an alkylthio or alkoxy group can lower antimalarial potency but, in turn, improve the selectivity index against resistant strains. nih.gov
Introduction of Additional Functional Groups: The incorporation of additional chemical moieties into the side chain is a common strategy. For example, introducing an additional basic amino group to the side chains of certain 4-alkoxy-quinoline derivatives can restore potency while maintaining a favorable selectivity against resistant parasites. nih.gov Similarly, attaching a smolecule.comresearchgate.net-thiazinan-4-one ring system to the terminal amino group of the side chain has produced derivatives with significantly enhanced antiplasmodial activity compared to chloroquine. arabjchem.org
The following table summarizes the impact of side-chain modifications on the antimalarial activity of various quinoline derivatives, illustrating key SAR principles.
**Table 1: SAR of Quinoline Derivatives Against *P. falciparum***
| Compound | Modification from Chloroquine Base | Target Strain | Reported Activity (IC50) | Key SAR Insight |
|---|---|---|---|---|
| 4,7-dichloroquinoline (B193633) derivative | Infection in mice model | P. falciparum | 10.6 ± 0.8% parasitemia at 300 mg/kg/day | Demonstrates in vivo antiplasmodial effect. nih.gov |
| Side-chain modified 4-aminoquinoline (B48711) | smolecule.comresearchgate.net-thiazinan-4-one ring on side chain | P. falciparum | 8-fold more potent than chloroquine | Bulky heterocyclic rings on the side chain can significantly enhance potency. arabjchem.org |
| 4-O CQ derivative | Oxygen replaces nitrogen at position 4; additional basic amino group on side chain | CQR/CQS strains | Improved potency while retaining selectivity | Modifying the quinoline core linkage and side chain basicity can overcome resistance. nih.gov |
| Quinolino[3,4-b]quinoxaline 23 | Tetracyclic system; C-6 substituted | Topo IIα | 5.14 μM | Fused heterocyclic systems can confer potent topoisomerase II inhibitory activity. bohrium.com |
| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline 4 | Triazole ring at position 4 | S. frugiperda (Antifeedant) | 162.1 μg/mL (CE50) | Click-chemistry-mediated addition of a triazole ring imparts insecticidal/antifeedant properties. usta.edu.co |
Computational Modeling and Pharmacophore Design
Computational chemistry provides powerful tools for the rational design of new therapeutic agents. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping help to identify the essential structural features required for a molecule to exert a specific biological effect. researchgate.netijisrt.com
A pharmacophore is an abstract 3D representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for binding to a specific biological target. By analyzing a series of active molecules, a pharmacophore model can be generated. ijisrt.com This model serves as a template to design new molecules with a higher probability of being active and to screen virtual libraries for potential hits.
For instance, a 3D-QSAR pharmacophore model generated for a series of 4-aminoquinoline derivatives identified the following key features for beta-hematin inhibition:
One hydrogen bond acceptor (e.g., ketoenamine oxygen).
Two aromatic rings (the quinoline nucleus).
One hydrophobic group (e.g., the chloro group).
One hydrogen bond donor (e.g., an amino group). ijisrt.com
These models can predict the antiplasmodial activities of new compounds and guide their synthesis. researchgate.net Molecular docking studies further refine this understanding by simulating the interaction between the designed ligand and its target protein, such as Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) or β-hematin, confirming that features like π-π stacking between the quinoline ring and the target's electronic system are crucial for binding. researchgate.netnih.gov
Table 2: Key Pharmacophoric Features for Antimalarial Quinoline Derivatives
| Pharmacophoric Feature | Description | Structural Example in Derivative | Importance in Rational Design |
|---|---|---|---|
| Aromatic Rings | Planar, cyclic, conjugated system. | The quinoline ring system. | Crucial for π-π stacking interactions with biological targets like heme. nih.gov |
| Hydrogen Bond Acceptor | An electronegative atom (e.g., N, O) that can accept a hydrogen bond. | The quinoline ring nitrogen. | Essential for anchoring the molecule in the target's binding pocket. ijisrt.com |
| Hydrogen Bond Donor | An electropositive hydrogen atom attached to an electronegative atom. | The nitrogen atom of the 4-amino group. | Contributes to binding affinity and specificity. ijisrt.com |
| Hydrophobic Group | A nonpolar group that avoids water. | The chlorine atom at position 5 (or 7). | Enhances binding through hydrophobic interactions. ijisrt.com |
Molecular Hybridization
Molecular hybridization is a strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The goal is to produce a compound with an improved activity profile, a dual mode of action, or the ability to overcome drug resistance. e-century.us
This approach has been applied to quinoline derivatives by synthesizing hybrids that incorporate other biologically active scaffolds. For example, quinoline-biphenyl hybrids have been investigated for their activity against P. falciparum. e-century.us Another approach involves the "click reaction" (copper-catalyzed azide-alkyne cycloaddition) to create 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives, which have shown insecticidal and antifeedant properties. usta.edu.co This modular approach allows for the rapid generation of diverse chemical structures, which can then be screened for a wide range of biological activities, from antimalarial to anticancer and agrochemical applications. usta.edu.coe-century.us
Computational Chemistry and Molecular Modeling of 4,5 Dichloroquinoline
Quantum Chemical Investigations of 4,5-Dichloroquinoline
At the heart of understanding this compound's intrinsic properties lies the application of quantum chemical calculations. These theoretical examinations provide a robust framework for predicting its reactivity and the thermodynamic landscapes of its chemical transformations.
Density Functional Theory (DFT) is a powerful method frequently utilized to probe the electronic architecture of quinoline (B57606) compounds. dergipark.org.trdergipark.org.trdergipark.org.tr Research in this area concentrates on computing a variety of molecular descriptors to forecast the molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in assessing the molecule's propensity to donate or accept electrons. The magnitude of the HOMO-LUMO energy gap is a reliable indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net
From these orbital energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are calculated. dergipark.org.tr These metrics offer a holistic view of a molecule's reactivity. A notable example is the global electrophilicity index, where a higher value points to an increased vulnerability to nucleophilic attack. dergipark.org.tr To pinpoint specific reactive sites within the molecule, local reactivity is evaluated using Fukui functions, which identify the atoms most susceptible to electrophilic, nucleophilic, and radical attacks. For quinoline systems, these calculations can precisely determine which atoms are most likely to engage in chemical reactions.
Table 1: Calculated Reactivity Descriptors for Dichloroquinoline Derivatives
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates the molecule's capacity for electron donation. |
| LUMO Energy | Indicates the molecule's capacity for electron acceptance. |
| HOMO-LUMO Gap | Correlates with the chemical stability and reactivity of the molecule. |
| Electronegativity (χ) | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | Quantifies the molecule's resistance to a change in its electron distribution. |
This table outlines the significance of various quantum chemical descriptors in the study of dichloroquinoline derivatives.
Quantum chemical methodologies are also pivotal in charting the potential energy surfaces of reactions that involve this compound. By computing the energies of reactants, transition states, and products, researchers can ascertain activation energies and reaction enthalpies. core.ac.uk This information is crucial for comprehending the kinetics and thermodynamics of synthetic pathways, such as nucleophilic substitution reactions where one or both chlorine atoms are displaced.
Theoretical studies, for instance, can compare the activation barriers for substitution at the C4 and C5 positions, offering valuable insights into the regioselectivity of these reactions. Such calculations can elucidate detailed reaction mechanisms, including whether a reaction follows a concerted or a stepwise pathway. researchgate.net
Molecular Docking Studies of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ijpsdronline.comresearchgate.net This method is extensively used in the field of drug discovery to understand how ligands, such as derivatives of this compound, interact with biological targets like proteins and nucleic acids. scielo.brnih.govmdpi.com
Docking studies provide a detailed map of the interactions between a ligand and the amino acid residues within the active site of a receptor. These interactions can encompass hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking. researchgate.net For derivatives of this compound, the quinoline nucleus and its chlorine substituents are instrumental in these binding events. The nitrogen atom of the quinoline ring can function as a hydrogen bond acceptor, while the aromatic rings are capable of engaging in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The chlorine atoms may form halogen bonds or enhance hydrophobic interactions.
As an illustration, docking studies of quinoline derivatives with enzymes like tubulin or various kinases have pinpointed key amino acid residues that are crucial for binding. This knowledge is invaluable for the rational design of more potent and selective inhibitors. scielo.brias.ac.in
A principal outcome of molecular docking is the estimation of binding affinity, which is often represented as a docking score or an estimated free energy of binding (ΔG_bind). orientjchem.org These scores are instrumental in ranking different compounds and prioritizing them for subsequent experimental validation. scispace.com The predicted binding pose, or orientation, offers a three-dimensional visualization of the ligand-receptor complex.
The reliability of these predictions is contingent on the scoring function employed by the docking software and the resolution of the target protein's crystal structure. Different scoring functions may produce varied rankings, and it is often prudent to utilize multiple docking programs to achieve a consensus prediction. scispace.com
Table 2: Predicted Binding Affinities of Dichloroquinoline Derivatives with Various Protein Targets
| Target Protein | Predicted Binding Affinity Range (kcal/mol) | Key Interacting Residues (Examples) |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | - | Met 769, Asp 831 ias.ac.in |
| BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 scielo.br | Met318 scielo.br |
| P. falciparum Lactate (B86563) Dehydrogenase | - | - |
| Topoisomerase IIβ | -6.9 to -7.3 semanticscholar.org | - |
This table presents a summary of predicted binding affinities and key interacting residues for dichloroquinoline derivatives against several protein targets, as determined by molecular docking studies.
Molecular Dynamics Simulations of this compound and its Complexes
While molecular docking offers a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations provide a dynamic and more holistic view. orientjchem.org MD simulations monitor the movements of atoms and molecules over a specific period, yielding insights into the stability of the ligand-receptor complex and any conformational changes that may arise upon binding. researchgate.nettandfonline.com
By simulating the complex's behavior in a solvated environment at physiological temperature and pressure, researchers can validate the stability of the binding poses predicted by docking studies. orientjchem.org MD simulations can confirm whether the key interactions identified in the docked structure are preserved over time. Furthermore, these simulations can be employed to calculate the binding free energy with greater precision than docking scores, using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). researchgate.netias.ac.in These more rigorous calculations provide a more dependable estimate of binding affinity and aid in the refinement of novel this compound derivatives with enhanced therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules.
To develop a QSAR model, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., dipole moment, orbital energies), hydrophobic (e.g., LogP), and steric properties.
Using statistical methods like multiple linear regression (MLR), a model is generated that correlates a selection of these descriptors with the observed activity. A statistically robust QSAR model for quinoline-based compounds typically exhibits a high squared correlation coefficient (R²) and a high F-test value, indicating a strong correlation and statistical significance. For instance, a 3D-QSAR study on 4-aminoquinoline (B48711) derivatives against β-hematin inhibition reported a statistically significant regression model with an F value of 54.7.
Table 2: Example of Statistical Parameters for a QSAR Model
| Parameter | Description | Typical Value |
|---|---|---|
| R² (Squared Correlation Coefficient) | The proportion of the variance in the biological activity that is predictable from the descriptors. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through cross-validation. | > 0.5 |
| F-value | A measure of the model's statistical significance. | High values are preferred. |
| p-value | The probability that the observed correlation occurred by chance. | < 0.05 |
This table is interactive and illustrates common statistical metrics used to validate a QSAR model.
Such models can reveal which structural features are critical for activity. For example, a model might show that increasing hydrophobicity in one part of the molecule while adding a hydrogen bond donor in another part enhances biological efficacy.
Once a reliable QSAR model is developed, it becomes a powerful tool for drug discovery.
Virtual Screening: Instead of synthesizing and testing thousands of compounds, large virtual libraries of molecules can be rapidly screened using the QSAR model. The model predicts the biological activity of each molecule in the library, allowing researchers to prioritize a smaller, more promising set of candidates for actual synthesis and laboratory testing. This approach significantly saves time and resources. Studies on 4-aminoquinolines have utilized such screening to discover new antimalarial candidates.
Lead Optimization: For a promising lead compound, the QSAR model can guide its optimization. The model's descriptors can indicate which parts of the molecule are most sensitive to modification. For example, if the model shows that a negative electrostatic potential in a specific region is correlated with higher activity, chemists can design analogs that feature electron-withdrawing groups at that position. This rational, model-driven approach is more efficient than traditional trial-and-error synthesis. Numerous studies on 4-aminoquinoline antimalarials have used predictive models to guide the development of new analogs with improved activity against drug-resistant strains.
Applications in Materials Science and Industrial Chemistry
4,5-Dichloroquinoline as a Building Block for Advanced Materials
The rigid, aromatic structure of the quinoline (B57606) ring imparts desirable properties such as thermal stability, and optical and electronic functionality, making it an attractive component for the design of novel materials.
Polyquinolines are a class of polymers that have garnered attention for their exceptional combination of mechanical, thermal, optical, and chemical properties. rsc.orgresearchgate.net These polymers are often synthesized through reactions that link quinoline-based monomers. Dichloroquinoline isomers are valuable precursors in this context. While much of the literature focuses on the more common 4,7-dichloroquinoline (B193633) isomer, the fundamental chemistry allows for the use of this compound to create unique polymeric structures. By undergoing polycondensation reactions, this compound can be integrated into polymer backbones, with the specific substitution pattern influencing the final properties of the material, such as solubility and chain packing.
Furthermore, the quinoline moiety is explored for its use in creating specialized functional coatings that can enhance durability and resistance to environmental factors in materials. chemimpex.comchemimpex.com The reactivity of the chlorine atoms on this compound allows it to be grafted onto surfaces or incorporated into coating formulations, potentially imparting specific functionalities.
The nitrogen atom within the this compound ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. Quinoline derivatives are widely employed as ligands in coordination chemistry to create metal complexes with specific catalytic or photophysical properties. rsc.org For instance, novel macrocycles containing quinoline units have been synthesized via palladium-catalyzed amination reactions to act as selective chemosensors for metal cations like Cu(II). rsc.org
While specific examples detailing this compound in catalysis are less common than its 4,6- and 4,7-isomers, its structural features make it a viable candidate for ligand design. rsc.org Palladium-catalyzed amination reactions are frequently used to functionalize dichloroquinolines, which demonstrates the compound's reactivity in transition-metal-mediated processes. mdpi.comresearchgate.net The development of metal complexes incorporating this compound as a ligand could lead to new catalysts for a variety of organic transformations.
Utilization of this compound in Fine Chemical Synthesis
In industrial and laboratory settings, this compound serves as a valuable intermediate for the production of more complex, high-value molecules.
This compound is a known isomer and impurity in the industrial production of 4,7-dichloroquinoline. acs.orgnih.govbioline.org.br 4,7-dichloroquinoline is a critical precursor for several major antimalarial drugs, including chloroquine (B1663885), amodiaquine (B18356), and piperaquine. acs.orgnbinno.commdpi.com The presence of this compound during these syntheses means that it is often isolated from the crude product mixture. nih.gov
This availability makes this compound an interesting starting material for the synthesis of structural analogs and other specialty chemicals. Its distinct reactivity, differing from the 4,7-isomer, allows chemists to create novel derivatives that may possess unique biological or material properties. For example, it is listed as an impurity of the antimalarial drug Piperaquine, indicating its close relationship to pharmaceutical synthesis pathways. artis-standards.com
Table 1: Role of Dichloroquinoline Isomers in Synthesis
| Isomer | Role in Synthesis | Resulting Product Class |
|---|---|---|
| This compound | Isomeric precursor, starting material for analogs | Specialty Chemicals, Potential Agrochemicals |
| 4,7-Dichloroquinoline | Primary precursor | Antimalarial Drugs (Chloroquine, Amodiaquine) acs.orgnbinno.com |
| 4,6-Dichloroquinoline | Intermediate for macrocycle synthesis | Chemosensors rsc.org |
| 4,8-Dichloroquinoline (B1582372) | Intermediate for amination reactions | Aminoquinoline Derivatives |
The quinoline skeleton is a "privileged scaffold" utilized not only in pharmaceuticals but also in the design of modern agrochemicals. nih.govresearchgate.net Quinoline-based compounds have been investigated for a range of applications, including as pesticides and herbicides. chemimpex.comresearchgate.net
Derivatives of this compound have shown potential in this area. Specifically, This compound-2-carbohydrazide (B14605102) derivatives have been noted for their potential use as agrochemicals, attributed to their antifungal and antibacterial properties. smolecule.com This suggests that the this compound core can be functionalized to produce active ingredients for crop protection, representing a significant application in industrial chemistry.
Role of this compound in Green Chemistry Initiatives
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound, green chemistry principles apply primarily to its management as an isomeric impurity and its use in efficient synthetic methods.
During the large-scale synthesis of antimalarials like amodiaquine, which follows green chemistry principles, methods have been developed to effectively separate the desired 4,7-dichloroquinoline from the this compound isomer. acs.orgnih.gov For instance, differences in the acidity of the precursor chloroquinoline acid isomers can be exploited to isolate them at different pH values, which is a more environmentally benign separation method than extensive chromatography. acs.orgnih.gov
Furthermore, the use of modern catalytic methods to functionalize this compound aligns with green chemistry goals. Palladium-catalyzed reactions, such as amination, are powerful tools for forming C-N bonds with high efficiency and selectivity, often requiring only small amounts of catalyst. mdpi.comresearchgate.net These methods are superior to classical nucleophilic substitution reactions that might require harsh conditions and produce more waste. The development of efficient, catalytic routes to convert this compound into high-value products represents a sustainable approach to its utilization.
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| This compound-2-carbohydrazide |
| 4,6-dichloroquinoline |
| 4,7-dichloroquinoline |
| 4,8-dichloroquinoline |
| Amodiaquine |
| Chloroquine |
Q & A
Q. What are the key synthetic routes for 4,5-Dichloroquinoline, and how do reaction conditions influence isomer purity?
While this compound is primarily documented as a byproduct in the synthesis of 4,7-Dichloroquinoline, its isolation requires precise control of chlorination steps. For example, during the synthesis of 4,7-Dichloroquinoline via the Conrad-Limpach method, incomplete regioselectivity can lead to 4,5-isomer formation. Recrystallization using hexane is critical for removing this compound impurities from 4,7-Dichloroquinoline batches . Optimizing reaction temperatures (e.g., maintaining 250–270°C during decarboxylation) and using phosphorus oxychloride as a chlorinating agent are key to minimizing cross-contamination .
Q. Which analytical techniques are most effective for distinguishing this compound from its structural isomers?
- NMR Spectroscopy : The distinct chemical shifts of chlorine substituents in the quinoline ring (e.g., ¹H NMR for aromatic protons) help differentiate isomers.
- X-ray Crystallography : Resolving crystal structures can confirm the positions of chlorine atoms, as demonstrated in studies on 4,7-Dichloroquinoline .
- HPLC with UV Detection : Reverse-phase chromatography using a C18 column and acetonitrile/water mobile phase can separate isomers based on polarity differences .
Q. What are the primary applications of this compound in medicinal chemistry research?
While this compound is less studied than its 4,7-isomer, its structural similarity suggests potential as a precursor for antimalarial or antimicrobial agents. Derivatives of chloroquine analogs often require regioselective modifications, making this compound a candidate for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations can predict electron distribution and reactive sites on the quinoline ring. For example, the chlorine atom at the 4-position exhibits higher electrophilicity, making it a target for nucleophilic substitution. Molecular docking studies with Plasmodium falciparum targets (e.g., heme detoxification proteins) can prioritize derivatives for synthesis .
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining purity?
- Flow Chemistry : Continuous-flow systems improve heat transfer and reduce side reactions during cyclization and chlorination steps.
- Crystallization Engineering : Solvent screening (e.g., hexane vs. ethanol) optimizes crystal morphology and impurity rejection, as shown in 4,7-Dichloroquinoline purification .
- In-line PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy ensures consistent regioselectivity during chlorination .
Q. How do structural modifications at the 5-position of this compound impact its pharmacokinetic properties?
Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5-position can alter metabolic stability. In vitro assays using cytochrome P450 enzymes (e.g., CYP3A4) and hepatocyte models are critical for assessing oxidation pathways. Comparative studies with 4,7-Dichloroquinoline derivatives reveal differences in hepatic clearance rates .
Methodological Considerations
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from impurities or isomer cross-contamination. Researchers should:
- Validate compound purity using orthogonal methods (e.g., LC-MS and elemental analysis).
- Replicate assays across multiple cell lines (e.g., Plasmodium falciparum 3D7 vs. Dd2 strains) to confirm activity trends .
Q. How can researchers optimize reaction yields for this compound in multistep syntheses?
- Catalyst Screening : Palladium-based catalysts improve coupling reactions in quinoline ring formation.
- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps by 50–70%, minimizing thermal degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
